molecular formula C17H11NO2 B2935506 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile CAS No. 1687754-74-0

4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile

Cat. No.: B2935506
CAS No.: 1687754-74-0
M. Wt: 261.28
InChI Key: HNQHLDYQFHLRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile, also known as OCMB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been found to possess several biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been found to possess anti-viral properties and has been shown to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied and has been found to possess several biological activities, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in animal studies, further research is needed to determine its safety in humans.

Future Directions

There are several future directions for research on 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile. One area of research could be the development of this compound derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential therapeutic applications in various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine the optimal dosing and administration routes for this compound.

Synthesis Methods

4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile can be synthesized by the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 3-acetyl-4-hydroxy-2H-chromen-2-one to obtain this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting with moderate ease.

Properties

IUPAC Name

4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO2/c18-10-13-7-5-12(6-8-13)9-14-11-20-16-4-2-1-3-15(16)17(14)19/h1-9H,11H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQHLDYQFHLRRG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)C#N)/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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